molecular formula C11H12ClNO2 B1272426 2-chloro-4-pyrrolidinobenzoic acid CAS No. 192513-60-3

2-chloro-4-pyrrolidinobenzoic acid

Cat. No.: B1272426
CAS No.: 192513-60-3
M. Wt: 225.67 g/mol
InChI Key: QMZLYZCZDQIOIL-UHFFFAOYSA-N
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Description

2-chloro-4-pyrrolidinobenzoic acid is an organic compound with the molecular formula C11H12ClNO2. It is characterized by a benzoic acid core substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-pyrrolidinobenzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-4-pyrrolidinobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

2-chloro-4-pyrrolidinobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-pyrrolidinobenzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
  • 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid
  • 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Comparison: Compared to these similar compounds, 2-chloro-4-pyrrolidinobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This uniqueness can be leveraged in designing molecules with specific desired properties .

Biological Activity

2-Chloro-4-pyrrolidinobenzoic acid (CAS No. 192513-60-3) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a benzoic acid backbone with a chloro substituent at the 2-position and a pyrrolidine ring at the 4-position. Its molecular formula is C₉H₈ClN O₂, with a molecular weight of 187.62 g/mol. The presence of both the aromatic and aliphatic components contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Research indicates that it may act as an inhibitor in various biochemical pathways, particularly those related to inflammation and cell signaling.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit enzymes involved in inflammatory processes. For instance, benzoic acid derivatives have been noted for their ability to bind to active sites of enzymes, inducing conformational changes that reduce their activity .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, with preliminary results indicating a reduction in pro-inflammatory cytokine production in cell cultures. This suggests a possible role in managing inflammatory diseases .

3. Neuroprotective Properties
Emerging studies hint at neuroprotective effects, where the compound may help mitigate neuronal damage under stress conditions. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

StudyFindingsReference
Inhibition of Influenza Virus Neuraminidase A study demonstrated that benzoic acid derivatives, including structural analogs of this compound, could inhibit the neuraminidase enzyme of the influenza virus, showcasing potential antiviral properties.
Antimicrobial Efficacy In vitro tests showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent.
Anti-inflammatory Mechanism Research indicated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.

Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZLYZCZDQIOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377012
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192513-60-3
Record name 2-Chloro-4-(1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192513-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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